molecular formula C18H19N3O3S B2614089 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione CAS No. 902579-15-1

6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione

Cat. No.: B2614089
CAS No.: 902579-15-1
M. Wt: 357.43
InChI Key: GBRSJAGBVJGXOM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione is a synthetic quinazoline-thione derivative intended for research and development use in biochemistry and pharmacology. This compound is part of a well-studied class of 4-aminoquinazoline structures, which are frequently investigated for their diverse biological activities and potential as therapeutic agents . Quinazoline-based compounds are of significant interest in medicinal chemistry for their wide range of potential applications. Research on closely related structures indicates possible utility in designing anticancer agents, as some quinazolinones are known to exhibit cytotoxic activity and function as enzyme inhibitors, such as topoisomerase-I inhibitors . Furthermore, the 4-aminoquinazoline scaffold is a recognized pharmacophore in the development of alpha-adrenoceptor antagonists, which have been explored for antihypertensive activity . The structural motifs present in this compound—including the dimethoxyquinazoline core and the thione group—are also common in compounds screened for antibacterial and anti-inflammatory properties . The specific substitution pattern, featuring a 2-methoxybenzylamino group at the 4-position, may influence the compound's binding affinity and selectivity towards various biological targets, making it a valuable building block for structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is not approved for human or veterinary consumption.

Properties

CAS No.

902579-15-1

Molecular Formula

C18H19N3O3S

Molecular Weight

357.43

IUPAC Name

6,7-dimethoxy-4-[(2-methoxyphenyl)methylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O3S/c1-22-14-7-5-4-6-11(14)10-19-17-12-8-15(23-2)16(24-3)9-13(12)20-18(25)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,25)

InChI Key

GBRSJAGBVJGXOM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxyquinazoline.

    Formation of the Thione Group:

    Amination: The final step involves the introduction of the 2-methoxybenzylamino group at position 4. This is typically achieved through a nucleophilic substitution reaction using 2-methoxybenzylamine as the nucleophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The quinazoline ring can be reduced under hydrogenation conditions to form the corresponding tetrahydroquinazoline derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinazoline derivatives, including 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione. Research indicates that compounds with similar structures exhibit potent inhibitory effects on various cancer cell lines.

Case Study:
A study evaluated the cytotoxicity of quinazoline derivatives against human cancer cell lines HCT-116 (colon cancer) and MCF-7 (breast cancer). The results showed that certain derivatives had IC50 values ranging from 1.9 to 7.52 µg/mL, indicating significant anticancer activity .

Antimicrobial Activity

Quinazoline derivatives have also been reported to possess antimicrobial properties. The presence of electron-withdrawing groups enhances the activity against various pathogens.

Data Table: Antimicrobial Activity of Quinazoline Derivatives

Compound NameMicroorganismInhibition Zone (mm)
6,7-Dimethoxy-4-[(2-methoxybenzyl)amino]quinazolineMycobacterium smegmatis16
6,7-Dimethoxy-4-(piperazinyl)quinazolinePseudomonas aeruginosa19
6,7-Dimethoxyquinazoline derivativesEscherichia coliVaries

This table summarizes the antimicrobial efficacy observed in various studies, highlighting the compound's potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have been explored in models of rheumatoid arthritis and inflammatory bowel diseases. Compounds similar to 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline have shown significant efficacy in reducing inflammation markers.

Case Study:
In vivo studies demonstrated that certain derivatives exhibited up to 36% inhibition of edema at a dose level of 50 mg/kg, suggesting their potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely related to their structural features. The presence of methoxy and benzyl groups has been linked to increased lipophilicity and improved interaction with biological targets, enhancing their therapeutic efficacy.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: The exact pathways can vary depending on the specific biological activity being studied. For example, in anticancer applications, it may inhibit cell proliferation by targeting specific kinases or signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares key structural features and physicochemical properties of 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione with related quinazoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Spectral Data (IR/NMR) Source
Target Compound 6,7-OCH₃; 4-(2-MeO-BzNH); 2=S C₁₉H₂₀N₄O₃S Not reported Likely υ(C=S) ~1,200 cm⁻¹; δ(Ar-H) ~7.2–8.0 ppm Hypothetical
6,7-Dimethoxy-3-phenyl-1H-quinazoline-2,4-dione 6,7-OCH₃; 3-Ph; 2,4=O C₁₇H₁₄N₂O₄ Not reported υ(C=O) ~1,650 cm⁻¹; δ(Ar-H) ~7.2–8.0 ppm
Compound 12 () 4-Methylene; 2-oxo; 3-Ph; thiazole C₁₉H₁₆N₆O₃S 190–192 υ(NH) ~3,378 cm⁻¹; δ(NH₂) ~8.7 ppm
Compound 15 () [1,3,4]Oxadiazole at position 1 C₁₇H₁₂N₄O₃ 200–201 υ(C=O) ~1,685 cm⁻¹; δ(Ar-H) ~7.2–8.06 ppm
4-(4-Phenoxyphenylamino)quinazoline-2(1H)-thione 4-(Ph-O-PhNH); 2=S C₂₀H₁₆N₄OS Not reported Likely υ(C=S) ~1,200 cm⁻¹

Key Observations :

  • Substitution at Position 4: The target compound’s (2-methoxybenzyl)amino group distinguishes it from analogs with simpler aryl or alkylamino groups (e.g., 4-phenoxyphenylamino in ). The methoxybenzyl group may enhance lipophilicity and membrane permeability compared to unsubstituted phenyl groups.
  • Thione vs. Oxo Groups: The thione (=S) at position 2 contrasts with oxo (=O) groups in compounds like 6,7-dimethoxy-3-phenyl-1H-quinazoline-2,4-dione.
  • Methoxy Substitutions : The 6,7-dimethoxy pattern is conserved in some analogs (), suggesting a role in electronic modulation or binding affinity.
Physicochemical and Spectroscopic Properties
  • IR Spectroscopy : Thione-containing compounds exhibit υ(C=S) stretches near 1,200 cm⁻¹, whereas oxo analogs show υ(C=O) near 1,650–1,685 cm⁻¹ .
  • NMR Data : Aromatic protons in the target compound’s quinazoline and methoxybenzyl groups are expected to resonate at δ ~7.2–8.0 ppm, similar to compound 15 ().

Biological Activity

6,7-Dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their pharmacological potential, including antitumor, antimicrobial, and antihypertensive effects. This article delves into the biological activity of this specific compound, supported by various studies and data.

Biological Activities

1. Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor activity. A study demonstrated that compounds with similar structures inhibited the growth of various human tumor cell lines. For instance, quinazoline-2,4(1H,3H)-diones showed average logGI50 values ranging from -6.1 to -6.45 across multiple human tumor cell lines . Although specific data for 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione is limited, its structural similarity suggests potential antitumor efficacy.

2. Antimicrobial Activity
Quinazolines have also been explored for their antimicrobial properties. A study on quinazoline derivatives reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested using the Agar well diffusion method, showing varying degrees of inhibition against strains like Staphylococcus aureus and Escherichia coli . The presence of methoxy and thio groups in the structure may enhance its antimicrobial potential.

3. Antihypertensive Effects
The antihypertensive properties of quinazolines are well-documented. A series of novel quinazoline derivatives demonstrated effectiveness in lowering blood pressure by acting as selective antagonists at adrenergic receptors . While direct studies on 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione are sparse, its analogs suggest a similar mechanism could be present.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often linked to their structural components. For instance:

  • Methoxy Substituents : Enhance solubility and bioavailability.
  • Thio Groups : May increase interaction with biological targets.
  • Amino Functionalities : Can influence receptor binding affinity.

Studies have shown that modifications at specific positions on the quinazoline ring can lead to enhanced activity against cancer cells or pathogens .

Case Studies

Several studies have contributed to understanding the biological activities of quinazoline derivatives:

Study ReferenceCompound TestedBiological ActivityKey Findings
Quinazoline-2,4(1H,3H)-dionesAntitumorSignificant inhibition in human tumor cell lines (logGI50 = -6.1 to -6.45).
Various QuinazolinesAntimicrobialModerate activity against Staphylococcus aureus and E. coli.
4-Amino QuinazolinesAntihypertensiveEffective in lowering blood pressure in animal models.

Q & A

Q. What are the conventional and optimized synthetic routes for 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione?

Methodological Answer: The compound can be synthesized via two primary routes:

  • Conventional thermal synthesis : Cyclocondensation of substituted anthranilic acid derivatives with thiourea or isothiocyanates under reflux conditions in solvents like 1,4-dioxane or acetonitrile. For example, thionation of quinazolinones using P₂S₅ under inert atmospheres yields the thione derivative .
  • Microwave-optimized synthesis : Microwave irradiation significantly reduces reaction time (e.g., from hours to minutes) and improves yield. For instance, acid-catalyzed condensation of ketones, aldehydes, and thiourea derivatives at 30% power in acetonitrile achieves ~85% yield with minimal byproducts .
    Key parameters : Solvent polarity, catalyst choice (e.g., triethylamine), and temperature control during thionation to avoid sulfur degradation.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer: A multi-technique approach is required:

  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at C6/C7) and hydrogen bonding via NH/OH shifts. FT-IR identifies thione (C=S, ~1200 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-stacking of quinazoline cores), critical for understanding solid-state reactivity .
  • Electrochemistry : Cyclic voltammetry identifies redox-active sites (e.g., ferrocenyl analogs show reversible Fc/Fc⁺ transitions at ~0.5 V vs. Ag/AgCl) .

Q. How do methoxy and thione substituents influence the compound’s physicochemical and biological properties?

Methodological Answer:

  • Methoxy groups : Enhance solubility in polar aprotic solvents (e.g., DMSO) and modulate electronic effects (electron-donating), stabilizing intermediates during nucleophilic substitution. They also increase lipophilicity, improving blood-brain barrier penetration in pharmacokinetic studies .
  • Thione moiety : Acts as a hydrogen-bond acceptor, enhancing binding to biological targets (e.g., kinases). The C=S group also serves as a precursor for further functionalization (e.g., alkylation to thioethers) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, DFT studies on ferrocenyl-quinazolinones correlate experimental redox potentials with computed electron densities .
  • Molecular docking : Screens against protein databases (e.g., PDB) to identify binding affinities. Docking into tyrosine kinase pockets reveals hydrogen bonds between the thione group and ATP-binding residues .
  • MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., solvation effects on binding kinetics) .

Q. How can researchers address discrepancies between in vitro and in vivo bioactivity data for this compound?

Methodological Answer:

  • Assay optimization : Use physiologically relevant conditions (e.g., serum-containing media for cytotoxicity assays) to mimic in vivo environments. Contradictions in IC₅₀ values often arise from differences in cell membrane permeability .
  • Metabolic stability studies : Incubate the compound with liver microsomes to identify metabolites (e.g., demethylation of methoxy groups) that alter activity .
  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in animal models to reconcile in vitro potency with in vivo efficacy .

Q. What sustainable methodologies exist for synthesizing this compound with reduced environmental impact?

Methodological Answer:

  • Solvent selection : Replace 1,4-dioxane (toxic) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
  • Catalyst recycling : Use immobilized acids (e.g., sulfonic acid-functionalized silica) to reduce waste.
  • Energy efficiency : Microwave-assisted synthesis cuts energy use by 60% compared to thermal methods .
  • Atom economy : One-pot reactions (e.g., sequential acylation and cyclization) minimize intermediate isolation steps .

Q. What structural modifications enhance the compound’s selectivity for specific biological targets?

Methodological Answer:

  • Substituent engineering : Replace the 2-methoxybenzyl group with electron-withdrawing groups (e.g., nitro) to increase kinase inhibition. Conversely, bulky substituents (e.g., tert-butyl) reduce off-target binding .
  • Hybrid analogs : Conjugate with ferrocenyl units to introduce redox activity, enabling dual-action (cytotoxic and pro-oxidant) mechanisms .
  • Prodrug design : Mask the thione group as a thioether to improve stability, with enzymatic cleavage (e.g., esterases) restoring activity in target tissues .

Q. How do electrochemical properties correlate with the compound’s biological or catalytic applications?

Methodological Answer:

  • Redox profiling : Compounds with reversible oxidation (e.g., E₁/₂ = 0.45–0.65 V) exhibit ROS-generating capabilities, linking to anticancer mechanisms .
  • Catalytic activity : Thione derivatives act as ligands for transition metals (e.g., Pd or Cu), enabling use in cross-coupling reactions. Cyclic voltammetry confirms metal complex stability .
  • Structure-electroactivity relationships : Electron-rich substituents (e.g., methoxy) lower oxidation potentials, enhancing charge transfer in biosensor applications .

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